Fonsecin B

Description

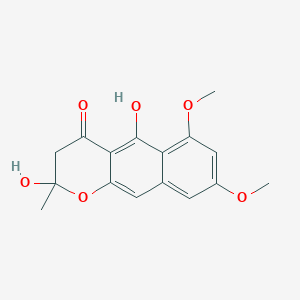

Structure

3D Structure

Properties

CAS No. |

1856-95-7 |

|---|---|

Molecular Formula |

C16H16O6 |

Molecular Weight |

304.29 g/mol |

IUPAC Name |

2,5-dihydroxy-6,8-dimethoxy-2-methyl-3H-benzo[g]chromen-4-one |

InChI |

InChI=1S/C16H16O6/c1-16(19)7-10(17)14-12(22-16)5-8-4-9(20-2)6-11(21-3)13(8)15(14)18/h4-6,18-19H,7H2,1-3H3 |

InChI Key |

ZYTKFYQKQVYVMW-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O |

Canonical SMILES |

CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O |

melting_point |

176°C |

Other CAS No. |

1856-95-7 |

physical_description |

Solid |

Synonyms |

fonsecin B |

Origin of Product |

United States |

Methodologies for Isolation and Characterization in Academic Research

Fungal Sources and Cultivation Strategies for Fonsecin (B1214945) B Production

Fonsecin B has been identified in various fungal species, with Aspergillus species being prominent producers. vulcanchem.comebi.ac.uknih.govnih.gov Cultivation strategies are often optimized to enhance the yield of this secondary metabolite. sci-hub.se

Aspergillus Species as Major Producers (e.g., A. tubingensis, A. niger, A. carbonarius)

Several species within the Aspergillus genus are recognized as significant producers of this compound. Aspergillus tubingensis is an established source, with specific strains like A. tubingensis G131 known to produce this compound alongside other naphtho-gamma-pyrones. ird.frnih.govresearchgate.netnih.gov Aspergillus niger is another confirmed producer, yielding this compound as a secondary metabolite in various strains. vulcanchem.comebi.ac.ukuniprot.orgnih.govscielo.brfrontiersin.orgnih.gov Aspergillus carbonarius has also been confirmed as a producer of this compound. vulcanchem.comebi.ac.uknih.govnih.gov These species are often utilized in biotechnological processes for the production of natural products.

Production from Other Fungal Genera (e.g., Alternaria alternata)

Beyond the Aspergillus genus, this compound production has also been reported in other fungal genera. Alternaria alternata, particularly strains isolated from marine environments, has been identified as a producer of this compound. vulcanchem.comebi.ac.uknih.govresearchgate.netcore.ac.ukresearchgate.netnih.gov For instance, a strain of Alternaria alternata isolated from the marine soft coral Denderonephthya hemprichi was found to produce this compound. core.ac.ukresearchgate.net

Optimization of Fermentation Parameters for Yield Enhancement (e.g., temperature, moisture content)

Optimizing fermentation parameters is crucial for maximizing the production of secondary metabolites like this compound from fungal cultures. Studies have investigated the effect of various factors, including temperature and moisture content, on the yield of naphtho-gamma-pyrones, including this compound, in solid-state fermentation. sci-hub.se For Aspergillus tubingensis G131 grown on agricultural by-products, this compound production was found to be maximized at temperatures of 30°C and 35°C. sci-hub.se In contrast, the related compound fonsecin showed higher production at 25°C and 66% moisture content in the same study. sci-hub.se This highlights the sensitivity of metabolite production to specific environmental conditions. Optimization studies often employ statistical approaches such as Response Surface Methodology to determine ideal concentrations of nutrients and fermentation conditions like initial pH and temperature to maximize biomass and metabolite production. frontiersin.org

Advanced Extraction and Purification Protocols

The isolation of this compound from fungal biomass involves efficient extraction and purification techniques to obtain the compound in a pure form for characterization and further studies. core.ac.uk

Solvent Extraction Methodologies (e.g., ethyl acetate (B1210297), methanol)

Solvent extraction is a common initial step to isolate this compound from fungal cultures or mycelial mats. Researchers typically employ solvent extraction using organic solvents. Ethyl acetate is frequently used for the extraction of crude pigments and secondary metabolites, including this compound, from fungal cultures. nih.govcore.ac.ukresearchgate.netmdpi.com Methanol (B129727) is another commonly used polar solvent for the extraction of phenolic compounds, which include naphtho-gamma-pyrones like this compound, from biological matrices. nih.govusda.govjfda-online.comnih.gov The choice of solvent can influence the efficiency of extraction, with polar solvents generally preferred for compounds of moderate polarity such as this compound. nih.gov Sequential extraction using solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, can also be employed for a more comprehensive metabolite profiling. usda.gov

Chromatographic Separation Techniques for Purification (e.g., column chromatography, HPLC)

Following solvent extraction, chromatographic separation techniques are essential for purifying this compound from the complex mixture of fungal metabolites. Column chromatography, often utilizing stationary phases like silica (B1680970) gel or Sephadex, is a standard method for initial separation and fractionation of the crude extract. core.ac.ukmdpi.commdpi.comresearchgate.net Subsequent purification steps commonly involve High-Performance Liquid Chromatography (HPLC). ird.frnih.govmdpi.comlibretexts.orgthermofisher.com HPLC offers higher resolution and efficiency compared to traditional column chromatography, allowing for the isolation of pure this compound. libretexts.org Semi-preparative HPLC is often used to purify isolated fractions containing this compound. ird.frnih.gov Various stationary phases and mobile phase systems can be employed in HPLC depending on the properties of this compound and the complexity of the extract. thermofisher.com The purity of the isolated compound is typically validated using spectroscopic techniques such as LC-MS and NMR spectroscopy.

Table 1: Fungal Sources of this compound

| Fungal Species | Notes |

| Aspergillus tubingensis | Confirmed producer, including non-toxigenic strains like G131. ird.frnih.govnih.govresearchgate.netnih.gov |

| Aspergillus niger | Confirmed producer, yields as a secondary metabolite. vulcanchem.comebi.ac.uknih.govuniprot.orgnih.govscielo.brfrontiersin.orgnih.gov |

| Aspergillus carbonarius | Confirmed producer. vulcanchem.comebi.ac.uknih.govnih.gov |

| Alternaria alternata | Confirmed producer, including marine-derived strains. vulcanchem.comebi.ac.uknih.govresearchgate.netcore.ac.ukresearchgate.netnih.gov |

| Aspergillus fonsecaeus | Primary source organism from which it was first isolated. nih.gov |

Table 2: Common Extraction and Purification Methods for this compound

| Method | Description | Application for this compound |

| Solvent Extraction | Using organic solvents to extract metabolites from fungal biomass. researchgate.netnih.govusda.govjfda-online.comnih.gov | Ethyl acetate and methanol are commonly used. nih.govcore.ac.ukresearchgate.netnih.govnih.gov |

| Column Chromatography | Separation based on differential partitioning between stationary and mobile phases. core.ac.ukmdpi.commdpi.comresearchgate.net | Used for initial fractionation of crude extracts. core.ac.ukmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution liquid chromatography under pressure for purification. ird.frnih.govmdpi.comlibretexts.orgthermofisher.com | Used for final purification to obtain pure this compound. ird.frnih.govmdpi.com |

Detailed Research Findings:

Research has shown that Aspergillus tubingensis strain G131 produces this compound along with other naphtho-gamma-pyrones like asperpyrone E, aurasperone A, dianhydroaurasperone C, fonsecin, fonsecinone A, and ustilaginoidin A. ird.frresearchgate.netnih.gov The biosynthesis of this compound in Aspergillus niger involves specific enzymes in the polyketide synthase pathway, where fonsecin is methylated to produce this compound. uniprot.org Studies on Alternaria alternata have also led to the isolation of this compound, often from marine-derived strains, alongside other pyrone derivatives. core.ac.ukresearchgate.net Optimization studies for A. tubingensis G131 have indicated that temperature significantly impacts the production of this compound, with higher yields observed at 30°C and 35°C in solid-state fermentation. sci-hub.se Extraction protocols frequently involve initial extraction with solvents like ethyl acetate or methanol, followed by purification steps. nih.govcore.ac.ukresearchgate.netnih.govnih.gov Chromatographic methods such as silica gel column chromatography and Sephadex LH-20 are used for initial separation, with subsequent purification achieved by semi-preparative or analytical HPLC. ird.frnih.govcore.ac.ukmdpi.com

Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to assign proton and carbon signals and to determine connectivity within the molecule. nih.govcore.ac.ukresearchgate.netebi.ac.ukresearchgate.netresearchgate.netnih.govnih.gov

Typical NMR experiments applied to this compound include:

¹H NMR: Provides information about the number, type, and environment of hydrogen atoms in the molecule. Characteristic signals for this compound have been reported in the range of δ 6.20–7.80 ppm, corresponding to aromatic and other protons.

¹³C NMR: Reveals the number and types of carbon atoms. Signals for the carbon framework of this compound are typically observed between δ 100–180 ppm.

Comparison of the obtained NMR data with previously reported values for this compound is a key step in confirming its structural identity.

High-Resolution Mass Spectrometry (HR-MS) is essential for accurately determining the molecular formula of this compound. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), Electron Ionization Mass Spectrometry (EI MS), and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) are commonly employed. nih.govcore.ac.ukresearchgate.netebi.ac.uknih.gov

HR-MS provides a precise mass-to-charge ratio (m/z) for the molecular ion or characteristic fragment ions, allowing for the calculation of the elemental composition. The reported molecular formula for this compound is C₁₆H₁₆O₆. nih.govuni.lu For instance, positive HRFAB-MS has yielded an m/z of 305.1028 for the [M + H]⁺ ion, which is consistent with the calculated mass for C₁₆H₁₇O₆. nih.gov Similarly, EI MS has shown an ion peak at m/z 304 for the molecular ion [M]⁺. researchgate.net

Table 1: Representative Mass Spectrometry Data for this compound

| Technique | Ion Type | m/z | Molecular Formula | Reference |

| HRFAB-MS | [M + H]⁺ | 305.1028 | C₁₆H₁₇O₆ | nih.gov |

| EI MS | [M]⁺ | 304 | C₁₆H₁₆O₆ | researchgate.net |

| ESI-MS | [M + H]⁺ | 305.10198 | C₁₆H₁₇O₆ | uni.lu |

| ESI-MS | [M + Na]⁺ | 327.08392 | C₁₆H₁₆O₆Na | uni.lu |

| ESI-MS | [M - H]⁻ | 303.08742 | C₁₆H₁₅O₆ | uni.lu |

Ensuring the purity of isolated this compound is critical for accurate biological testing and further research. Purity assessment is typically achieved through integrated analytical approaches combining chromatographic and spectroscopic techniques. High-resolution liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy are considered critical for confirming purity. HPLC, often coupled with detectors like Evaporative Light Scattering Detector (ELSD), is also employed to determine the percentage purity of the isolated compound. rsc.org For example, this compound has been obtained with 96% purity by HPLC-ELSD. rsc.org

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the stereochemistry of chiral molecules. While this compound itself is a monomeric naphtho-γ-pyrone, CD spectroscopy is frequently used in studies involving related dimeric naphtho-γ-pyrones isolated from the same sources. core.ac.ukebi.ac.uknih.govresearchgate.netuliege.be For dimeric naphtho-γ-pyrones, characteristic Cotton Effects in the CD spectra can be indicative of their absolute configuration. core.ac.uknih.gov Although direct application of CD for stereochemical assignment of monomeric this compound is less commonly highlighted in the provided results, its use in the characterization of co-isolated compounds suggests its relevance in comprehensive studies of naphtho-γ-pyrone metabolites from fungal sources, where stereochemical relationships between monomers and dimers may exist.

Table 2: Summary of Spectroscopic and Analytical Techniques Applied to this compound

| Technique | Purpose | Key Information Provided | References |

| NMR | Structural Elucidation | Proton and carbon assignments, molecular connectivity | nih.govcore.ac.ukresearchgate.netebi.ac.ukresearchgate.netresearchgate.netnih.govnih.gov |

| HR-MS | Molecular Formula Determination | Accurate mass, elemental composition | nih.govcore.ac.ukresearchgate.netebi.ac.uknih.gov |

| LC-MS/HPLC | Purity Assessment, Separation | Separation of components, purity percentage | nih.govcore.ac.ukrsc.org |

| CD | Stereochemical Assignment | Information on chiral centers and conformation (primarily for related dimers) | core.ac.ukebi.ac.uknih.govresearchgate.netuliege.be |

Biosynthetic Pathways and Genetic Regulation of Fonsecin B

Elucidation of Polyketide Synthase (PKS) Dependent Biosynthetic Route

The biosynthesis of Fonsecin (B1214945) B initiates with a non-reducing polyketide synthase (nrPKS) uniprot.orgfrontiersin.org. In Aspergillus niger, the enzyme AlbA is identified as the nrPKS responsible for the initial steps uniprot.orguniprot.org. This enzyme catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units uniprot.orguniprot.org. This process yields a γ-naphthopyrone precursor known as YWA1 uniprot.orguniprot.orguni-freiburg.de. The involvement of PKS enzymes in the biosynthesis of aromatic compounds like Fonsecin B is a well-established mechanism in fungi sci-hub.semdpi.comepdf.pub.

Role of Specific Enzymes in Pathway Progression

Following the formation of the initial polyketide backbone by the PKS, several tailoring enzymes act sequentially to modify the precursor molecule, leading to the formation of this compound uniprot.orguniprot.orgctdbase.org. These enzymes include methyltransferases and enzymes involved in oxidative dimerization uniprot.orguniprot.orgresearchgate.net.

Methylation Steps Catalyzed by Methyltransferases (e.g., AunD, AunE)

Methylation is a crucial step in the maturation of the naphtho-γ-pyrone precursor into this compound. Specific methyltransferases are responsible for adding methyl groups at defined positions on the molecule uniprot.orgctdbase.orgresearchgate.net. Research indicates that in the proposed biosynthetic pathway, YWA1 is methylated by the enzyme AunE at position C-6, yielding foncesin uniprot.orguniprot.orguni-freiburg.de. Subsequently, foncesin is further methylated at position C-8 by the methyltransferase AunD, which is proposed to produce this compound uniprot.orguniprot.orguni-freiburg.deresearchgate.net. Studies involving the deletion of the aunD gene have shown the accumulation of foncesin, supporting the role of AunD in this methylation step researchgate.net.

Oxidative Dimerization to Related Naphtho-γ-pyrones (e.g., Aurasperone B)

This compound serves as a monomeric precursor for the formation of dimeric naphtho-γ-pyrones, such as Aurasperone B uniprot.orgnih.govuni.lu. A key enzyme in this dimerization process is the cytochrome P450 monooxygenase AunB uniprot.orguniprot.org. AunB catalyzes the oxidative dimerization of this compound to yield Aurasperone B uniprot.orguniprot.orgresearchgate.net. This enzyme also participates in the dimerization of other related naphthopyrones, such as rubrofusarin (B1680258) B, to form aurasperone A uniprot.orguniprot.orgresearchgate.net. Another cytochrome P450 monooxygenase, BfoB from Aspergillus brasiliensis, has also been shown to catalyze the oxidative dimerization of this compound, leading to the formation of bithis compound uniprot.org. These dimerization reactions are examples of oxidative phenol (B47542) coupling, a common mechanism in the biosynthesis of natural products uni-freiburg.de.

Identification and Characterization of Biosynthetic Gene Clusters

The genes encoding the enzymes involved in the biosynthesis of this compound are typically organized in biosynthetic gene clusters (BGCs) in the fungal genome ctdbase.orgnih.gov. These clusters often contain the gene for the core PKS enzyme, as well as genes for tailoring enzymes like methyltransferases and oxidases nih.gov. The albA gene, encoding the non-reducing PKS, is part of the gene cluster responsible for the biosynthesis of aurasperone B, which includes this compound as an intermediate uniprot.orguniprot.org. The genes aunD and aunE, encoding the methyltransferases involved in the methylation steps leading to this compound, are also located within this cluster uniprot.orguniprot.orgresearchgate.net. Identification and characterization of these BGCs are crucial for understanding the genetic regulation of this compound biosynthesis and for potential manipulation of its production vulcanchem.com. Genome mining tools are often used to locate these PKS gene clusters .

Chemical Synthesis and Analogues of Fonsecin B

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a strategy used in organic synthesis to design a synthetic route by working backward from the target molecule to simpler starting materials. icj-e.orgub.edu This involves a series of imaginary bond cleavages, or disconnections, that correspond to the reverse of known synthetic reactions. researchgate.net For Fonsecin (B1214945) B, which possesses a naphthopyrone scaffold, early synthetic efforts focused on disconnecting the pyrone ring. Initial strategies considered Claisen condensations or aldol (B89426) additions to achieve this disconnection.

Total Synthesis Approaches to the Fonsecin B Scaffold

Total synthesis approaches to construct the this compound scaffold have investigated different methodologies for assembling the core naphthopyrone structure.

Attempts to adapt existing synthetic routes, such as Kozlowski's nigerone (B1204965) synthesis which utilized a 2-naphthoate (B1225688) precursor, were initially unsuccessful for this compound due to difficulties in forming the hemiketal pyrone ring. This led to the exploration of alternative pathways, including Arima's carboxy-diketone route. While the carboxy-diketone route provided a more viable approach, it necessitated modifications to address challenges related to scalability and functionalization.

A key reaction employed in the synthesis of the naphthopyrone core is the Dieckmann cyclization. researchgate.net This intramolecular reaction involves the condensation of diesters to form cyclic beta-keto esters, which is analogous to the Claisen condensation mechanism. libretexts.org In the context of this compound synthesis, a Dieckmann cyclization with lithium hexamethyldisilazide (LiHMDS) has been utilized to generate the naphthalene (B1677914) core. For instance, a synthesis route begins with methyl 2,4-dihydroxy-6-methylbenzoate, which is benzylated before undergoing Dieckmann cyclization to form the naphthalene core. The choice of solvent during this step is critical, as it can influence the formation of side-products; for example, DMF can promote over-alkylation, while acetone (B3395972) favors O-benzylation.

Methodologies for Naphthopyrone Core Construction

Development and Synthesis of this compound Analogues

The development and synthesis of this compound analogues are important for further research into its biological activities and for creating tools to study its interactions.

This compound and related naphthopyrones have been functionalized with linker moieties to create research probes. This functionalization often involves introducing an amine-spacer arm to the naphthopyrone structure. researchgate.net These linkers serve to connect the this compound scaffold to other molecules, such as reporter tags, without significantly interfering with the binding properties of the naphthopyrone core. researchgate.netresearchgate.net

To facilitate their use in biological assays, this compound and its analogues can be conjugated with reporter tags. Examples of reporter tags used for this purpose include biotin (B1667282) and fluorescent dyes such as PyMPO (1-[3-(succinimidyloxycarbonyl)benzyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide) and Oregon green. researchgate.net Conjugation with biotin allows for affinity-based studies, while fluorescent tags enable the visualization of the compound's localization and interaction with biological targets, such as the C-type lectin receptor MelLec. researchgate.net Studies have shown that naphthopyrone constructs conjugated with biotin and PyMPO can retain their ability to bind to MelLec, validating this strategy for studying receptor interactions. researchgate.net The fluorescent this compound-PyMPO construct has been specifically used to visualize MelLec-expressing cells. researchgate.net

Functionalization with Linker Moieties for Research Probes

Structure-Based Design Principles for Targeted this compound Derivatives

Structure-based design principles have been applied to identify and develop targeted derivatives of this compound, particularly in the context of its interaction with G-quadruplex DNA structures. This compound has been identified as a stabilizing ligand of the c-myc G-quadruplex DNA through high-throughput virtual screening of natural product databases. mdpi.comuliege.beuliege.beijbs.compraiseworthyprize.orgplos.orgacs.orgplos.orgresearchgate.netnih.govucl.ac.uk This interaction is significant because the c-myc oncogene promoter contains a guanine-rich element (NHE III1 or Pu27) that can form a G-quadruplex structure, which acts as a transcriptional repressor. ijbs.comacs.org Stabilizing this G-quadruplex structure with small molecules like this compound can potentially downregulate c-myc expression, offering a strategy for anticancer therapy. ijbs.comacs.org

The design principles for developing targeted this compound derivatives often revolve around enhancing or modifying its interaction with specific G-quadruplex structures. Key structural characteristics generally considered for G-quadruplex ligands include an aromatic π-system capable of end-stacking interactions with the G-quartet, electronic properties that favorably interact with the central ions (like K⁺ or Na⁺) within the quadruplex, and flexible side chains that can engage in interactions with the grooves and loops of the G-quadruplex. researchgate.net

Research utilizing virtual screening and molecular docking has been instrumental in understanding how this compound interacts with G-quadruplexes. Docking studies have suggested that the relatively flat scaffold of this compound can stack onto the G-quartet at the 3'-terminus of the c-myc G-quadruplex. uliege.beunibs.it The phenolic and carbonyl oxygen atoms of this compound are positioned in proximity to the central potassium ions, potentially contributing to favorable electrostatic interactions and stabilization of the quadruplex structure. unibs.it

Detailed research findings from studies investigating this compound's interaction with G-quadruplex DNA provide insights for derivative design. For instance, in vitro polymerase stop assays have demonstrated that this compound can inhibit Taq polymerase-mediated DNA extension by stabilizing the c-myc G-quadruplex structure. mdpi.comuliege.be The half-maximal inhibitory concentration (IC₅₀) for this activity was reported to be approximately 20 µM. uliege.be

Structure-activity relationship (SAR) studies, although potentially brief for this compound itself in some contexts, are crucial for guiding the design of targeted derivatives. By analyzing how structural modifications to the this compound scaffold affect its binding affinity and stabilizing activity towards G-quadruplexes, researchers can identify key functional groups and structural features that contribute to the desired interaction. plos.orgplos.org Computational methods, such as molecular dynamics simulations, are also employed to assess the stability of ligand-quadruplex complexes and understand the dynamic behavior of these interactions, which can inform the design of more effective derivatives. acs.orgucl.ac.uk

While specific detailed data tables on this compound derivative design principles and their corresponding activities were not extensively available in the search results beyond its interaction with the c-myc G-quadruplex, the principles applied are based on established knowledge of G-quadruplex ligand interactions. The naphtho-γ-pyrone core structure of this compound provides the necessary aromatic system for stacking interactions, a common mode of binding for G-quadruplex ligands. researchgate.net Modifications to the hydroxyl and methoxy (B1213986) groups on the naphtho-γ-pyrone skeleton, as well as alterations to the pyranone ring, could be explored to modulate solubility, improve binding affinity, enhance selectivity for specific G-quadruplex topologies, or introduce functional handles for conjugation.

Future structure-based design efforts for this compound derivatives would likely involve:

Detailed structural analysis of this compound in complex with various G-quadruplex structures using techniques like NMR or X-ray crystallography to precisely map interaction points.

Computational studies, including advanced docking and molecular dynamics simulations, to predict binding modes and affinities of potential derivatives.

Synthesis of targeted derivatives based on computational predictions and SAR insights.

In vitro and cell-based assays to evaluate the G-quadruplex stabilizing activity and biological effects of the synthesized derivatives.

Biological Activities and Molecular Mechanisms of Fonsecin B in Vitro Research

Antimicrobial Research of Fonsecin (B1214945) B

Fonsecin B has demonstrated antimicrobial properties against both bacterial and fungal pathogens in laboratory settings. researchgate.netmdpi.comnih.gov

Investigations into the antibacterial activity of this compound have identified its effects on specific bacterial species and its interaction with essential bacterial proteins. researchgate.netmdpi.comnih.govresearcher.liferesearchgate.net

This compound has shown effective inhibitory effects against certain bacteria. Research indicates activity against Acinetobacter baumannii. researcher.liferesearchgate.net While one source mentions inhibitory effects against bacteria such as Fusarium solani, other sources consistently identify Fusarium solani as a fungus and discuss its susceptibility to antifungal agents, including compounds found alongside this compound. researchgate.netmdpi.comnih.govnih.gov Studies have specifically investigated the antibacterial activity of fungal metabolites, including this compound, against Acinetobacter baumannii. researcher.liferesearchgate.net

This compound was among several compounds isolated from fungal strains that were evaluated for their antibacterial activity against a pan-resistant isolate of A. baumannii. researcher.liferesearchgate.net

This compound has been shown to modulate the activity of FtsZ, a bacterial cytoskeletal protein crucial for cell division and a homolog of eukaryotic tubulin. researcher.liferesearchgate.netunam.mxunam.mx FtsZ's function is dependent on GTP (guanosine triphosphate). researchgate.net Disturbing this protein can prevent bacterial cell division. researchgate.net

In Acinetobacter baumannii, this compound has been found to interact with the AbFtsZ1-412 enzyme, enhancing its GTPase activity. researcher.lifeunam.mxunam.mx Increasing FtsZ GTPase activity can lead to a higher concentration of GDP in the bacterial cell, potentially causing depolymerization of the Z-ring and subsequently inhibiting cell division. unam.mx This suggests a potential mechanism by which this compound exerts antibacterial effects by disrupting bacterial cell division. unam.mx

This compound has also been reported to possess anti-mycobacterial activity. researchgate.netebi.ac.uk Studies have demonstrated that Fonsecin, a related compound, and certain dimeric naphtho-gamma-pyrones, including analogues of this compound, showed weak antimycobacterial activities against Mycobacterium tuberculosis H37Rv. ebi.ac.uk Early reports also highlighted the relevance of this compound in tuberculosis treatment research due to its anti-mycobacterial activity.

This compound and related compounds have been investigated for their antifungal properties. This compound has shown inhibitory effects against fungi such as Candida albicans and Fusarium solani. researchgate.netmdpi.comnih.gov

Studies have reported the antifungal activity of compounds, including those found alongside this compound, against Candida albicans and Fusarium solani, measured by inhibition zones. researchgate.netnih.gov For instance, one study noted that a compound (identified as (2), Rubrofusarin (B1680258) B) had the best effect against Candida albicans with an inhibition zone of 17.8 ± 1.35 mm, while other compounds including Fonsecin (identified as (3)) showed effects against Fusarium solani with inhibition zones. researchgate.netnih.gov Another study found that this compound possessed antimicrobial activity against Candida. mdpi.com this compound has been indicated to have effective inhibitory effects against Candida albicans.

Data on inhibition zones against specific fungal pathogens:

| Pathogen | Inhibition Zone (mm) | Source |

| Fusarium solani | 16.40 ± 0.55 | researchgate.netnih.gov |

| A. niger | 16.20 ± 0.20 | researchgate.netnih.gov |

| Candida albicans | 17.8 ± 1.35 | researchgate.netnih.gov |

Note: These values are for Fonsecin or related compounds tested in the cited studies, where this compound was also discussed or isolated. researchgate.netnih.gov

Antibacterial Activity Investigations

Modulation of Bacterial Cell Division Proteins (e.g., Enhancement of FtsZ GTPase Activity)

Anticancer and Antiproliferative Research of this compound

This compound has been studied for its potential anticancer and antiproliferative activities in vitro. researchgate.netresearchgate.netmdpi.comnih.govrsc.orgtandfonline.com In vitro assays have indicated that this compound can inhibit the proliferation of cancer cell lines.

This compound was reported to exhibit moderate cytotoxicity against mouse lymphoma cell line L5178Y, showing approximately 49% inhibition. researchgate.net

Recent research investigating fungal isolates from the Sabkha marsh identified this compound among the compounds present in Aspergillus niger. nih.gov The crude extract of A. niger showed anticancer activities against various cancer cell lines. nih.gov

Another study on metabolites from Aspergillus tubingensis found that naphthopyrones including TMC-256A1 and this compound displayed moderate in vitro cytotoxicity against the liver cancer HepG2 cell line, with IC₅₀ values ranging between 30 µg/mL. mdpi.com

This compound has also been identified as a stabilizing ligand for G-quadruplex DNA structures, particularly the c-myc G-quadruplex. This interaction is considered significant because G-quadruplexes are involved in regulating gene expression and are targets for cancer therapy. The binding constant of this compound with the c-myc G-quadruplex was found to be 1.1 × 10⁶ dm³ mol⁻¹, indicating a strong affinity compared to duplex DNA.

Summary of selected in vitro cytotoxicity findings for this compound:

| Cell Line | Activity/Effect | Finding | Source |

| Mouse lymphoma L5178Y | Moderate Cytotoxicity | Approximately 49% inhibition | researchgate.net |

| HepG2 (Liver cancer) | Moderate Cytotoxicity | IC₅₀ value ranging between 30 µg/mL | mdpi.com |

| Various cancer cells | Antiproliferative | Can inhibit proliferation in vitro | |

| c-myc G-quadruplex | Stabilizing ligand | Binding constant 1.1 × 10⁶ dm³ mol⁻¹ |

In Vitro Cytotoxicity Studies against various Cancer Cell Lines (e.g., mouse lymphoma, HepG2)

In vitro studies have explored the cytotoxic potential of this compound against various cancer cell lines. Research has indicated that this compound can inhibit the proliferation of cancer cells, suggesting its potential as a lead compound in cancer therapy. It has been reported to exhibit moderate cytotoxicity against mouse lymphoma cell lines, showing an inhibition rate of approximately 49% . Additionally, this compound has displayed moderate in vitro cytotoxicity against the liver cancer HepG2 cell line researchgate.net.

While specific IC50 values for this compound against these cell lines were not consistently available across the search results in a format suitable for a direct comparative table, the findings indicate a dose-dependent reduction in cell viability upon treatment with naphtho-γ-pyrones, including this compound, in certain cancer cell models mdpi.com. For instance, studies on other compounds have shown significant cytotoxicity against HepG2 cells with reported IC50 values jksus.orgnih.gov.

G-quadruplex DNA Stabilization and Interaction

This compound has been identified as a stabilizing ligand for G-quadruplex DNA structures ebi.ac.uknih.govmdpi.comrsc.org. This interaction is considered significant due to the involvement of G-quadruplexes in regulating gene expression and their recognition as potential targets for cancer therapy plos.orgnih.govcityu.edu.hk.

Specific Binding to c-MYC G-quadruplex DNA Structures

This compound uniquely stabilizes c-MYC G-quadruplex DNA . It was identified as a stabilizing ligand of c-myc G-quadruplex DNA through high-throughput virtual screening ebi.ac.uknih.govrsc.orgplos.orgnih.govcityu.edu.hkpraiseworthyprize.orgmdpi.compraiseworthyprize.org. The binding constant of this compound with the G-quadruplex was found to be 1.1 × 106 dm3 mol-1 at 20.0 °C, indicating a strong affinity compared to duplex DNA rsc.org. Molecular docking results have suggested that this compound binds strongly to c-myc G-quadruplex DNA with a binding energy of –47.66 kcal/mol nih.gov. This interaction is predicted to occur through end-stacking at the 3′-terminus via its extended aromatic interface nih.govcityu.edu.hk. Isosbestic spectral changes and hypochromic effects observed in UV-visible absorption spectral changes further support the strong interaction between this compound and G-quadruplex DNA rsc.org.

Impact on Taq Polymerase-Mediated DNA Extension

This compound has been shown to inhibit Taq polymerase-mediated DNA extension by stabilizing G-quadruplex DNA structures ebi.ac.uknih.govmdpi.com. This inhibition is a consequence of this compound stabilizing the G-quadruplex secondary structure, which in turn blocks DNA amplification by Taq polymerase ebi.ac.ukcityu.edu.hk. A dose-dependent decrease in the PCR product was observed with the addition of this compound, with complete inhibition noted at 83 µM rsc.org. The IC50 value of this compound against Taq polymerase-mediated DNA amplification due to c-myc G-quadruplex stabilization is estimated to be approximately 20 µM rsc.org. This inhibitory effect was not observed with a non-quadruplex-forming mutant sequence, confirming the impact of this compound on c-myc G-quadruplex stabilization rsc.orgcityu.edu.hk.

Table 1: Impact of this compound on Taq Polymerase-Mediated DNA Extension

| Effect | Observation | IC50 (approx.) | Reference |

| Inhibition of DNA Extension | Dose-dependent decrease in PCR product | ~20 µM | rsc.org |

| Complete Inhibition of DNA Extension | Observed at 83 µM of this compound | - | rsc.org |

| Inhibition with Non-Quadruplex DNA Mutant | No inhibition observed | - | rsc.orgcityu.edu.hk |

Antioxidant Activity Investigations of this compound

This compound has been investigated for its antioxidant activity nih.govnih.govuni.lu. Natural naphthopyranones, including this compound, have been recognized for their antioxidant properties core.ac.uk.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

This compound scavenges reactive oxygen species (ROS) . This ROS scavenging activity is attributed to its phenolic hydroxyl groups . The presence of hydroxyl groups in naphtho-γ-pyrones is associated with a better protective effect against H2O2-mediated cell death mdpi.com. Antioxidants function by scavenging harmful ROS generated through natural physiological processes or external factors scielo.brnih.gov. The scavenging of ROS by antioxidants is crucial in maintaining cellular homeostasis and preventing oxidative damage nih.govmdpi.com. Phenolic compounds, such as those found in this compound, exhibit antioxidant properties through mechanisms including metal chelation and the neutralization of various reactive species mdpi.com.

Comparative Analysis with Standard Antioxidants (e.g., Ascorbic Acid)

Studies have compared the antioxidant activity of this compound with standard antioxidants like ascorbic acid nih.gov. In one study using an ABTS assay, this compound showed a Trolox Equivalent Antioxidant Capacity (TEAC) of 5.1 µmol L-1 mdpi.comresearchgate.net. In comparison, ascorbic acid exhibited a TEAC of 13.2 µmol L-1 in the same assay mdpi.comird.fr. While this compound demonstrated antioxidant activity, its potential was lower than that of ascorbic acid in this specific assay mdpi.comresearchgate.net. Other studies on different compounds have shown instances where the antioxidant activity, measured by DPPH radical scavenging ability, was comparable to or better than that of ascorbic acid innovareacademics.in.

Table 2: Comparative Antioxidant Activity (ABTS Assay)

| Compound | TEAC (µmol L-1) | Reference |

| This compound | 5.1 | mdpi.comresearchgate.net |

| Ascorbic Acid | 13.2 | mdpi.comird.fr |

It is important to note that the antioxidant potential can vary depending on the specific assay used and the structure of the compound scielo.brinnovareacademics.in.

Immunomodulatory Research of this compound

In vitro studies have explored the potential immunomodulatory activities of this compound. uu.nlresearchgate.net Immunomodulators are substances that can influence the immune system, either by enhancing or suppressing immune responses. mdpi.com Research into the immunomodulatory effects of compounds like this compound is important for understanding their potential roles in host-pathogen interactions and their possible therapeutic applications. mdpi.com

Interaction with C-type Lectin Receptors (e.g., MelLec) for Host Recognition Studies

C-type lectin receptors (CLRs) are a family of pattern recognition receptors that play a crucial role in the innate immune system's recognition of pathogens, particularly fungi. mdpi.comnih.govnih.govresearchgate.net They sense glycans and other structures present on microbial surfaces. mdpi.comnih.gov MelLec (Melanin-sensing C-type lectin receptor) is a specific C-type lectin receptor that has been identified as having an essential role in antifungal immunity, primarily through the recognition of the naphthalene-diol unit of 1,8-dihydroxynaphthalene (DHN)-melanin, a pigment found in fungi like Aspergillus fumigatus. acs.orgresearchgate.net This interaction is a key step in host recognition and the induction of protective immune responses. acs.orgresearchgate.net

Studies have shown that this compound, a fungal naphthopyrone, can interact with the C-type lectin receptor MelLec. acs.orgresearchgate.net This interaction suggests a potential mechanism by which the host immune system might recognize this compound or fungi producing it. acs.orgresearchgate.net Synthetic constructs of naphthopyrones, including this compound conjugated with a fluorescent tag (this compound-PyMPO), have been used to selectively visualize cells expressing MelLec in vitro. acs.orgresearchgate.net This application validates the utility of such constructs as tools for studying the role and functions of MelLec in immunity. acs.orgresearchgate.net The ability of this compound constructs to bind MelLec highlights the significance of fungal metabolites in mediating host immune recognition via CLRs. acs.orgresearchgate.net

Influence on Specific Gene Expression in Cellular Models

Research indicates that this compound may influence the expression of specific genes in cellular models. One study demonstrated that this compound has the ability to affect the expression of genes involved in the production of immunoglobulins in germinal cells. researchgate.net While the precise mechanisms and the full spectrum of genes affected require further investigation, this finding suggests that this compound could modulate immune responses at the genetic level by influencing the machinery responsible for antibody production. researchgate.net

Another area of research, although not directly focused on this compound but providing context on gene expression modulation by natural products in vitro, involves the influence of compounds like genistein (B1671435) on the expression of genes such as c-Jun, c-Fos, and Fos-B in skin cells. nih.gov These genes are subunits of the AP-1 transcription factor, which plays a role in various cellular processes, including immune responses. nih.gov This related research underscores the principle that natural compounds can modulate specific gene expression in cellular models, a principle that likely extends to the observed effects of this compound on immunoglobulin-related genes. researchgate.netnih.gov

Further detailed in vitro studies are needed to fully elucidate the specific genes and pathways influenced by this compound in various immune cell types and to understand the downstream consequences of these gene expression changes on immune function.

Structure Activity Relationship Sar Studies of Fonsecin B and Analogues

Correlations between Specific Structural Features and Observed Biological Activities

Fonsecin (B1214945) B's antioxidant activity, specifically its reactive oxygen species (ROS) scavenging ability, is attributed to the presence of phenolic hydroxyl groups. The number of hydroxyl substitutes on the naphtho-γ-pyrone skeleton has been linked to radical scavenging potential. Furthermore, the γ-pyrone ring is connected to the phytotoxicity of these compounds.

Fonsecin B has been identified as a stabilizer of c-myc G-quadruplex DNA.,, This activity is predicted to involve the binding of this compound's extended aromatic interface through end-stacking at the 3′-terminus of the G-quadruplex. This compound also inhibits Taq polymerase, which is related to its G-quadruplex stabilizing activity.,

Comparative Biological Activity Analysis with Related Naphtho-γ-pyrone Derivatives (e.g., Rubrofusarin (B1680258), Aurasperone B, Dianhydroaurasperone C, Fonsecin)

Comparing the biological activities of this compound with related naphtho-γ-pyrone derivatives reveals variations in their potency and target specificity, which can be linked to their structural differences.

In terms of antioxidant activity, this compound has shown lower potential compared to fonsecin and ustilaginoidin A, but higher activity than dianhydroaurasperone C and asperpyrone E in one study. Fonsecin itself demonstrates strong antioxidant activity. Aurasperone B is noted for its potent radical scavenging activity.

Regarding the inhibition of IL-4 driven luciferase, this compound exhibited weak bioactivity when compared to fonsecin and its analogues TMC-256A1 and TMC-256C1.

A notable difference lies in their interaction with G-quadruplex DNA. This compound uniquely stabilizes c-MYC G-quadruplex DNA, while rubrofusarin or aurasperones are reported to target other pathways.

Comparative antimicrobial studies show varying effectiveness among these compounds. This compound has demonstrated antimicrobial activity against Fusarium solani and Candida albicans. Rubrofusarin B has shown activity against C. albicans., Fonsecin exhibits broader antimicrobial activity against various bacteria and fungi, including Bacillus, Escherichia, Trichophyton, and Candida, as well as antimycobacterial activity., Aurasperone A has shown strong antimicrobial effects against bacteria and activity against plant pathogenic fungi,,, while Aurasperone B also possesses strong antimicrobial activity.

Structurally, rubrofusarin is a monomeric naphthopyrone, whereas this compound and aurasperones share a dimeric naphthopyrone core., Dianhydroaurasperone C differs from this compound by lacking hydroxyl groups at positions C-4 and C-4″ due to dehydration. Asperpyrone D has additional methoxy (B1213986) groups compared to this compound. This compound is described as a fonsecin derivative with a methyl ether at position 8 instead of a hydroxyl group. Monomeric forms like rubrofusarin B, fonsecin, and this compound are considered potential intermediates in the biosynthesis of bis-naphtho-γ-pyrones.

Table 1 summarizes some comparative biological activities of this compound and related compounds based on the provided search results.

| Compound | Antioxidant Activity (Relative) | IL-4 Luciferase Inhibition | G-quadruplex Interaction | Antimicrobial Activity Highlights |

| This compound | Moderate | Weak | Stabilizes c-MYC | F. solani, C. albicans |

| Fonsecin | Strong | Potent | Not c-MYC specific | Broad spectrum, |

| Rubrofusarin | - | - | Not c-MYC specific | C. albicans (Rubrofusarin B), |

| Aurasperone B | Potent radical scavenging | - | Not c-MYC specific | Strong antimicrobial |

| Dianhydroaurasperone C | Lower than this compound | - | - | - |

| Aurasperone A | Moderate/No significant, Strong antimicrobial,, Plant pathogenic fungi | - | - | Strong antimicrobial,, |

| Ustilaginoidin A | Highest | - | - | - |

| Asperpyrone E | Lower than this compound | - | - | - |

Note: Activity levels are based on comparative data from the provided sources and may vary depending on the specific assay conditions.

Identification of Key Pharmacophores for Optimized Efficacy

Based on the SAR studies, several structural features appear to act as key pharmacophores influencing the biological activities of this compound and related naphtho-γ-pyrones.

For antioxidant activity, the presence of phenolic hydroxyl groups is crucial for ROS scavenging. The number of hydroxyl substituents on the naphtho-γ-pyrone core directly correlates with radical scavenging potential.

The ability of this compound to stabilize c-MYC G-quadruplex DNA is linked to its extended aromatic interface, suggesting this feature is a key pharmacophore for this specific interaction.

While the precise pharmacophores for all activities are still being elucidated, the comparative analysis highlights the importance of the dimeric naphthopyrone core for certain activities, such as potential BACE1 inhibition, and suggests that specific substituents, like hydroxyl and methoxy groups at particular positions (e.g., position 8 for monomers and dimers, position 2 for bis-naphtho-γ-pyrones), modulate the activity against targets like Aβ aggregation. The γ-pyrone ring is also identified as a structural element related to phytotoxicity.

Further detailed SAR studies involving systematic modifications of the this compound structure and evaluation across various biological assays are needed to fully delineate the key pharmacophores responsible for its diverse activities and to guide the design of analogues with optimized efficacy and selectivity.

Emerging Research Directions and Biotechnological Applications

Fonsecin (B1214945) B as a Lead Compound for Drug Discovery and Development

Fonsecin B has garnered attention as a potential lead compound in drug discovery due to its observed biological activities, particularly its antitumor and antimicrobial properties. In vitro studies have indicated its ability to inhibit the proliferation of certain cancer cell lines. For instance, it demonstrated moderate cytotoxicity against mouse lymphoma cell lines, showing an inhibition rate of approximately 49%.

A significant area of research focuses on this compound's interaction with G-quadruplex DNA structures, particularly the c-myc G-quadruplex. mdpi.comrsc.org These structures are crucial in regulating gene expression and are considered promising targets for cancer therapy. this compound has been identified as a stabilizing ligand for the c-myc G-quadruplex, exhibiting a strong binding affinity. This interaction suggests its potential in developing new therapeutic agents that target these structures in cancer cells.

This compound has also shown notable antimicrobial activity against various pathogens, including effective inhibitory effects against Fusarium solani and Candida albicans. Minimum Inhibitory Concentration (MIC) values against these organisms have been reported, demonstrating its potential as a natural antimicrobial agent.

Biotechnological Production Advancement and Strain Optimization for Industrial Scale-Up

The extraction and utilization of this compound from fungal sources like Aspergillus niger and Aspergillus tubingensis highlight its potential in the biotechnological production of natural products. researchgate.net Aspergillus tubingensis, in particular, is recognized as an established cell factory for producing various enzymes and bulk chemicals, and certain strains, like A. tubingensis G131, have shown promising results for producing naphtho-gamma-pyrones (NγPs), including this compound. researchgate.netnih.gov

Optimizing the production of this compound involves understanding the factors influencing fungal growth and metabolite production. Studies have investigated the effect of environmental conditions, such as temperature and moisture content, on the production of NγPs by A. tubingensis. sci-hub.se For example, this compound production has been observed to be maximized at temperatures of 30°C and 35°C. sci-hub.se

Biotechnological advancements aim to improve the efficiency and scalability of this compound production. This includes exploring different culture conditions, media optimization, and potentially genetic manipulation of fungal strains to enhance yields. frontiersin.orgird.fr The development of genome-scale metabolic models for species like A. tubingensis can provide a scientific basis for genetic regulation and optimization of secondary metabolite biosynthesis, including NγPs like this compound. researchgate.netresearchgate.net

Application of Computational and In Silico Methodologies

Computational and in silico methodologies play a crucial role in the research and development of this compound, particularly in understanding its interactions with biological targets and in the drug discovery process. unibs.itnih.gov These approaches allow for the evaluation of numerous compounds and the prediction of their behavior at a molecular level. nih.gov

Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a small molecule, such as this compound, to a target protein or nucleic acid structure. nih.govnih.gov This method helps in understanding how this compound interacts with its targets, such as G-quadruplex DNA. unibs.itrsc.org Studies have utilized molecular docking to screen databases and identify compounds, including this compound, that can stabilize G-quadruplex structures. mdpi.comrsc.orgnih.gov The docking pose of this compound with the c-myc G-quadruplex has suggested that its flat scaffold can stack on the G-quartet, with potential favorable electrostatic interactions between its phenolic and carbonyl oxygen atoms and the central potassium ion. unibs.it

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic stability of the ligand-target complex over time. nih.gov These simulations assess the fluctuations and movements within the complex, offering a more realistic view of the interaction compared to static docking poses. nih.gov MD simulations can help evaluate the stability of complexes formed between this compound and its potential targets, such as G-quadruplex DNA or proteins like HSP90, although specific MD simulation data for this compound with these targets were not extensively detailed in the provided context beyond the general application of the method. nih.govtandfonline.comresearchgate.net

High-throughput virtual screening (HTVS) is a powerful computational technique used to rapidly screen large libraries of chemical compounds to identify potential ligands for a specific biological target. nih.govnih.gov This approach has been instrumental in identifying this compound as a stabilizing ligand for the c-myc G-quadruplex DNA. mdpi.comrsc.orgacs.orgmdpi.compraiseworthyprize.orgpraiseworthyprize.org By virtually screening natural product databases, researchers were able to pinpoint this compound as a promising candidate for further experimental validation. mdpi.comrsc.orgnih.gov

HTVS allows for the filtering of thousands of compounds based on their predicted binding affinity and other relevant properties, significantly accelerating the initial stages of drug discovery. nih.govnih.gov Following HTVS, promising hits like this compound can be further evaluated through more detailed computational methods, such as molecular docking and dynamics simulations, and subsequently validated by in vitro biological assays. rsc.orgacs.org This integrated computational and experimental approach is crucial for identifying and optimizing lead compounds with desired biological activities. acs.org

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Exploration of this compound's Ecological Roles and Interactions within Fungal Environments

This compound is a secondary metabolite produced by various fungal species, particularly those belonging to the Aspergillus genus. researchgate.netnih.gov Secondary metabolites often play significant roles in the ecological interactions of fungi, including defense against other microorganisms and adaptation to their environment. While the provided search results primarily focus on the biomedical potential and production of this compound, some context on fungal interactions and metabolites is available. Endophytic fungi, including black aspergilli, are known to synthesize a variety of bioactive secondary metabolites that can be involved in the defense against harmful microbes. researchgate.netmdpi.com The production of such compounds can influence the interactions between fungi and other organisms in their environment, such as bacteria and yeasts. researchgate.net

Although specific ecological roles of this compound were not extensively detailed in the search results, the fact that it possesses antimicrobial properties suggests a potential role in mediating competitive interactions within fungal environments. researchgate.net Further research is needed to fully elucidate the ecological functions and interactions of this compound in its natural fungal habitats.

Future Prospects in Gene Regulation Research and Therapeutic Targeting

The identification of this compound as a stabilizer of G-quadruplex DNA, particularly the c-myc G-quadruplex, opens avenues for future research in gene regulation and therapeutic targeting. mdpi.comrsc.org G-quadruplex structures are involved in regulating the expression of various genes, including oncogenes like c-myc, which are implicated in cancer development. acs.org By stabilizing these structures, this compound can potentially influence gene expression, offering a mechanism for therapeutic intervention.

Future research could focus on:

Detailed mechanisms of G-quadruplex interaction: Further studies are needed to fully understand the precise binding modes and the downstream effects of this compound's interaction with different G-quadruplex structures.

Targeting other genes regulated by G-quadruplexes: Exploring the potential of this compound to target G-quadruplexes in the promoter regions of other disease-related genes could reveal new therapeutic applications.

Development of this compound analogs: Chemical modifications of this compound could lead to the development of analogs with improved binding affinity, selectivity, and pharmacokinetic properties for targeted therapy.

Investigating effects on gene expression: Studies using techniques like PCR or reporter gene assays could quantify the impact of this compound on the expression levels of genes regulated by targeted G-quadruplexes. rsc.orgacs.org

Exploring therapeutic potential beyond cancer: Given the diverse roles of G-quadruplexes in biological processes, this compound's ability to modulate their stability might have implications for other diseases.

The potential of this compound to inhibit Taq polymerase-mediated DNA extension by stabilizing G-quadruplex DNA also highlights its utility in gene regulation studies. mdpi.comrsc.orgrsc.org This property could be exploited as a tool to investigate the function of G-quadruplexes in vitro.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 133825 |

| Fonsecin | 119074 |

| Not explicitly mentioned with CID in search results, but relevant to the context | |

| c-myc | 16444950 |

| Fusarium solani | 550464 |

| Candida albicans | 5432490 |

| Aspergillus tubingensis | 11457910 |

| Aspergillus niger | 494776 |

| HSP90 | 10017 |

| Taq polymerase | 108374 |

| BRACO-19 | 9915563 |

| Telomestatin | 6918340 |

| Pyridostatin | 11878835 |

| TMPyP4 | 20604 |

| Nigerone (B1204965) | 119073 |

| Aurasperone E | 119078 |

| Dianhydroaurasperone C | 13922988 |

| Ustilaginoidin A | 119079 |

| Nigragilin | 10144864 |

| Aspernigrin A | 10144865 |

| Rubrofusarin (B1680258) B | 10144866 |

| Pyranonigrin A | 13922987 |

| TMC 256 A1 | 13922989 |

| Asperazine | 10144867 |

| Aurasperone A | 119075 |

| Fonsecinone A | 119076 |

| Fonsecinone B | 119077 |

| Macrosporin | 528109 |

| Altersolanol B | 528108 |

| Neoaltenuene | 528110 |

| MelLec | 11510248 |

Interactive Data Table: this compound Antimicrobial Activity

| Organism | Minimum Inhibitory Concentration (MIC) | Unit |

| Fusarium solani | 31 - 121 | μg/mL |

| Candida albicans | 31 - 121 | μg/mL |

Interactive Data Table: this compound Cytotoxicity

| Cell Line | Inhibition Rate | Target/Mechanism |

| Mouse lymphoma | ~49% | Potential lead compound |

| HeLa cells | Cytotoxic | Apoptosis markers (e.g., caspase-3) (Validation method) |

| HepG2 (liver cancer) | Moderate cytotoxicity (IC50 ~30 μg/mL) | N/A |

Interactive Data Table: this compound G-Quadruplex Binding

| Target G-Quadruplex | Binding Constant (K) | Unit | Interaction Mechanism |

| c-myc G-quadruplex | 1.1 x 10^6 | dm^3 mol^-1 | Stabilization, Stacking on G-quartet, Electrostatic interactions |

Q & A

Q. Example Workflow Table :

| Step | Method | Purpose | Key Parameters |

|---|---|---|---|

| 1 | Solid-liquid extraction | Crude extraction | Solvent polarity, temperature |

| 2 | Flash chromatography | Fractionation | Mobile phase gradient, stationary phase |

| 3 | Preparative HPLC | Final purification | Column type (C18), flow rate |

How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Basic Research Question

Structural confirmation requires a combination of:

- NMR spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR data with literature values to identify characteristic signals (e.g., aromatic protons, methyl groups) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H]<sup>+</sup> at m/z 353.1124 for C18H16O7) .

- X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction is essential .

Note : Discrepancies in spectral data across studies should prompt re-evaluation of purification protocols or potential isomer identification .

What experimental strategies address contradictions in reported biological activities of this compound (e.g., antioxidant vs. cytotoxic effects)?

Advanced Research Question

Contradictory findings often arise from variations in experimental design. To resolve these:

- Standardize assay conditions : Control factors like cell line origin, incubation time, and this compound concentration (e.g., IC50 values differ between cancer cell types) .

- Dose-response studies : Establish a full dose-response curve (e.g., 0.1–100 µM) to identify biphasic effects.

- Mechanistic validation : Use gene knockout models (CRISPR/Cas9) to confirm target specificity .

Q. Example Contradiction Analysis :

| Study | Activity Reported | Assay System | Proposed Resolution |

|---|---|---|---|

| A (2020) | Antioxidant | In vitro DPPH assay | Test in cellular ROS models |

| B (2022) | Cytotoxic | HeLa cells | Validate via apoptosis markers (e.g., caspase-3) |

How should researchers design experiments to elucidate the biosynthetic pathway of this compound in Aspergillus species?

Advanced Research Question

Biosynthetic studies require:

- Gene cluster identification : Use genome mining tools (e.g., antiSMASH) to locate polyketide synthase (PKS) genes .

- Isotopic labeling : Feed <sup>13</sup>C-labeled precursors (e.g., acetate) and track incorporation via NMR .

- Knockout mutants : Disrupt candidate PKS genes and analyze metabolite profiles via LC-HRMS .

Q. Key Challenges :

- Regulatory genes may silence biosynthetic clusters under lab conditions. Use epigenetic modifiers (e.g., suberoylanilide hydroxamic acid) to activate expression .

What methodological criteria ensure reproducibility in this compound-related pharmacological studies?

Advanced Research Question

Reproducibility hinges on:

- Detailed protocols : Document extraction/purification steps, solvent batches, and instrumentation settings (per guidelines in ).

- Negative controls : Include solvent-only controls in bioassays to rule out artifactual activity.

- Data transparency : Share raw spectral data and statistical analysis scripts via repositories (e.g., Zenodo) .

Ethical Note : For in vivo studies, obtain ethics board approval and adhere to ARRIVE guidelines for animal research .

What computational approaches are effective for predicting this compound’s molecular targets and binding modes?

Advanced Research Question

- Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB IDs for kinases or GPCRs) .

- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (e.g., RMSD analysis).

- Network pharmacology : Integrate docking results with STRING database to identify pathway-level interactions .

Validation Requirement : Pair computational predictions with in vitro binding assays (e.g., SPR or ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.